6-Methyl-2-(3-nitrophenyl)quinoline-4-carboxylic acid
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Overview
Description
6-Methyl-2-(3-nitrophenyl)quinoline-4-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and synthetic organic chemistry. Quinolines are heterocyclic aromatic organic compounds with a wide range of biological activities, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(3-nitrophenyl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-nitrobenzaldehyde with 2-methylquinoline-4-carboxylic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires heating to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted. These methods not only enhance the efficiency of the synthesis but also reduce the generation of hazardous waste .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(3-nitrophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid group can be converted to esters or amides through reactions with alcohols or amines, respectively.
Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alcohols, amines, acidic or basic catalysts.
Cyclization: Heat, acidic or basic conditions.
Major Products
Reduction: 6-Methyl-2-(3-aminophenyl)quinoline-4-carboxylic acid.
Esterification: 6-Methyl-2-(3-nitrophenyl)quinoline-4-carboxylate esters.
Cyclization: Fused quinoline derivatives.
Scientific Research Applications
6-Methyl-2-(3-nitrophenyl)quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(3-nitrophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the nitro group, which may result in different biological activities.
6-Methylquinoline-4-carboxylic acid: Lacks the nitrophenyl group, affecting its reactivity and applications.
3-Nitroquinoline-4-carboxylic acid: Similar but lacks the methyl group, which can influence its chemical properties.
Uniqueness
6-Methyl-2-(3-nitrophenyl)quinoline-4-carboxylic acid is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical reactivity and biological activity. These functional groups make it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
6-methyl-2-(3-nitrophenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c1-10-5-6-15-13(7-10)14(17(20)21)9-16(18-15)11-3-2-4-12(8-11)19(22)23/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBWCVOLRNFOAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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